molecular formula C10H13BrN2O2 B1279811 tert-Butyl (5-bromopyridin-3-yl)carbamate CAS No. 361550-43-8

tert-Butyl (5-bromopyridin-3-yl)carbamate

Cat. No. B1279811
M. Wt: 273.13 g/mol
InChI Key: MCNMZLIJAOGTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl (5-bromopyridin-3-yl)carbamate is a chemical intermediate that has been utilized in various synthetic pathways for the development of pharmaceuticals and other biologically active compounds. It is related to a family of tert-butyl carbamate derivatives that have been synthesized and studied for their potential applications in drug discovery and development .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions starting from commercially available materials. For instance, the synthesis of related compounds such as tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate was achieved through acylation, nucleophilic substitution, and reduction steps with a total yield of 81% . Similarly, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate was synthesized from L-Serine through a seven-step process including esterification, protection, reduction, and Corey-Fuchs reaction, yielding an overall yield of 30-41% . These methods demonstrate the complexity and the necessity of careful optimization in the synthesis of tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been characterized using various spectroscopic techniques such as NMR, MS, and FT-IR. Additionally, single-crystal X-ray diffraction (XRD) has been employed to determine the crystal structure, which is further optimized using density functional theory (DFT) to compare with experimental data . These studies provide detailed insights into the molecular geometry, electronic structure, and potential reactive sites of the compounds.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. For example, the ynamide tert-butyl N-ethynyl-N-phenylcarbamate undergoes 1,3-dipolar cycloaddition with C-carboxymethyl-N-phenylnitrilimine to afford a 5-amino pyrazole as a single regioisomer. This cycloadduct can be further functionalized through bromination and palladium-catalyzed coupling reactions . The versatility of these compounds is highlighted by their ability to undergo selective reactions such as the Sandmeyer reaction, which is used in the synthesis of pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The introduction of tert-butyl groups has been shown to improve the physicochemical properties of these compounds, making them more suitable for drug-like applications . Computational studies, including molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses, provide further understanding of the reactivity and stability of these compounds . These analyses are crucial for predicting the behavior of these compounds in various chemical environments and for designing new derivatives with desired properties.

Scientific Research Applications

Crystal Structures and Molecular Interactions

  • Hydrogen and Halogen Bonds in Crystal Structures : Studies on chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, reveal insights into hydrogen and halogen bonds involving carbonyl groups. These findings are significant for understanding molecular interactions and crystal packing in organic compounds (Baillargeon et al., 2017).

Chemical Synthesis and Reactions

  • Preparation and Chemical Reactions : The preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan using tert-butyl derivatives has been studied, demonstrating the versatility of tert-butyl carbamates in organic synthesis (Padwa et al., 2003).
  • Reactivity of N-(3-thienyl)carbamates : Research involving tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates explores their use in the preparation of various organic compounds, showcasing the broad applicability of tert-butyl carbamates in organic synthesis (Brugier et al., 2001).

Pharmacological and Biochemical Applications

  • Synthesis of Natural Products : Tert-butyl carbamates have been utilized in the synthesis of natural products like jaspine B, highlighting their importance in the development of bioactive compounds (Tang et al., 2014).

Catalysis and Organic Transformations

  • Photoredox-Catalyzed Reactions : A study on the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate reveals new pathways for constructing 3-aminochromones, demonstrating the role of tert-butyl carbamates in facilitating novel catalytic reactions (Wang et al., 2022).

Advanced Materials Development

  • Crystallographic Analysis for Material Science : The structural analysis of carbamate derivatives, including tert-butyl carbamates, provides valuable insights for designing materials with specific molecular architectures (Das et al., 2016).

Safety And Hazards

Users should avoid contact with skin and eyes when handling "tert-Butyl (5-bromopyridin-3-yl)carbamate" . It is also recommended to avoid the formation of dust and aerosols . Proper exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

tert-butyl N-(5-bromopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNMZLIJAOGTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464838
Record name tert-Butyl (5-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-bromopyridin-3-yl)carbamate

CAS RN

361550-43-8
Record name tert-Butyl (5-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 361550-43-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-bromo nicotinic acid (10.0 g, 49.5 mmol) in 1,4-dioxane (70 mL) was treated with diphenylphosphoryl azide (12.8 mL, 59 mmol) and triethylamine (8 mL, 59 mmol) at ambient temperature. The solution was allowed to stir for 30 minutes. t-Butyl alcohol (23 mL) was added and the reaction was heated to 75° C. overnight. After cooling to ambient temperature, the solvent was removed under reduced pressure and the residue was dissolved in EtOAc (100 mL) and washed with water (100 mL), followed by saturated aqueous NaHCO3 (100 mL) and 1 N HCl (50 mL). The organic layer was dried (Na2SO4), filtered and concentrated. The crude bromide was purified by flash chromatography (SiO2, 0% to 25% MeOH/CH2Cl2) to afford the title compound as a solid (4.0 g, 30%). 1H NMR (400 Mz, CDCl3) δ 9.82 (s, 1H), 8.55 (d, 1H, J=2.27 Hz), 8.28 (d, 1H, J=2.0 Hz), 8.16 (s, 1H), 1.47 (s, 9H). HPLC tR=3.65 min (YMC S5 ODS 4.6×50 mm, 10-90% aqueous methanol containing 0.2% H3PO4, 4 min gradient, monitored at 220 nm). [M+H+]=273.17.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (5-bromopyridin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (5-bromopyridin-3-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (5-bromopyridin-3-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (5-bromopyridin-3-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (5-bromopyridin-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (5-bromopyridin-3-yl)carbamate

Citations

For This Compound
2
Citations
PG Humphreys, P Bamborough, C Chung… - Journal of medicinal …, 2017 - ACS Publications
p300/CREB binding protein associated factor (PCAF/KAT2B) and general control nonderepressible 5 (GCN5/KAT2A) are multidomain proteins that have been implicated in retroviral …
Number of citations: 75 pubs.acs.org
NA Isley - 2015 - search.proquest.com
Focus has been to develop new technologies that are both useful and sustainable to the synthetic community by following the 12 Principles of Green Chemistry. By utilizing micellar …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.